2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate
Description
This compound features a complex bicyclic pyrrolo-pyrrolone core with a stereochemically defined (3aR) configuration, an acetyl group at the 1-position, and a methyl substituent at the 3a-position. The 5-oxo group introduces a ketone functionality, while the phenyl ester at the 2-position is conjugated to a 6-chloronicotinate moiety. The chlorine atom at the 6-position of the nicotinate ring likely enhances electrophilicity and influences binding interactions in biological systems. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-III for visualization .
Properties
IUPAC Name |
[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-12(26)25-15(9-21(2)10-18(27)24-20(21)25)14-5-3-4-6-16(14)29-19(28)13-7-8-17(22)23-11-13/h3-8,11,15,20H,9-10H2,1-2H3,(H,24,27)/t15?,20?,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVUSBZVPZYMF-KUTOWUBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C(C[C@]2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate typically involves multi-step synthetic procedures. Key steps might include the formation of the octahydropyrrolo[2,3-b]pyrrole core, subsequent acylation to introduce the acetyl group, and final coupling with the 6-chloronicotinate moiety.
Formation of the octahydropyrrolo[2,3-b]pyrrole core:
Starting materials: (amino) (alkyl) ketone derivatives.
Reaction conditions: Various cyclization reactions under acidic or basic conditions, potentially using catalysts.
Introduction of the acetyl group:
Reagents: Acetyl chloride or acetic anhydride.
Reaction conditions: Standard acylation conditions, often with a base such as pyridine.
Coupling with 6-chloronicotinate:
Reagents: 6-chloronicotinic acid or its derivatives.
Reaction conditions: Condensation reactions under dehydrating conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing each step to increase yield and purity while reducing costs and environmental impact. This often requires continuous flow synthesis techniques and careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methyl or acetyl groups.
Reduction: : The ketone and ester groups can be reduced to alcohols.
Substitution: : The aromatic ring allows for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation using chlorine or bromine under UV light or with a Lewis acid catalyst.
Major Products
Oxidation products may include carboxylic acids or aldehydes.
Reduction products would primarily be alcohols.
Substitution products vary widely depending on the nature of the substituent and position on the aromatic ring.
Scientific Research Applications
Chemistry
The compound's unique structure allows it to act as a precursor in synthesizing other complex molecules, making it valuable in organic synthesis.
Biology and Medicine
Its potential biological activity can be explored for drug development, particularly in the field of antimicrobial or anticancer agents due to its functional groups that can interact with biological targets.
Industry
The compound might be utilized in creating specialized materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of acetyl and methyl groups suggests it might inhibit or activate pathways involved in cellular metabolism or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Differences:
Ester Group Variations: The 6-chloronicotinate group in the target compound introduces a halogenated pyridine ring, which may enhance binding to nicotinic acetylcholine receptors or kinase targets due to its electron-deficient nature. Its methyl group could improve lipophilicity compared to the chlorine-substituted nicotinate. The benzenesulfonate analog replaces the acetyl group with a phenylsulfonyl moiety, significantly increasing molecular weight and polarity. Sulfonate esters are typically more hydrolytically stable but less membrane-permeable.
Stereochemical Considerations :
All three compounds share the (3aR) configuration in the pyrrolo-pyrrolone core, critical for maintaining conformational rigidity. Computational modeling using programs like SHELX could further elucidate how substituent changes affect torsional angles and crystal packing .
Physicochemical Implications: The chlorine atom in the target compound may reduce aqueous solubility compared to the methylisoxazole analog but improve metabolic stability.
Research Findings and Discussion
- Synthetic Challenges : The bicyclic pyrrolo-pyrrolone scaffold is synthetically demanding, requiring precise stereocontrol. Substituent modifications (e.g., acetyl vs. sulfonyl) may influence reaction yields or purification steps.
- Biological Relevance : While direct activity data are unavailable, the 6-chloronicotinate moiety is structurally analogous to kinase inhibitors like imatinib, where chlorine augments target affinity. Conversely, the isoxazole analog may exhibit divergent bioactivity due to its heterocycle’s nucleophilic character.
- High-purity sulfonate derivatives may require specialized storage conditions to prevent hydrolysis.
Biological Activity
The compound 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate (CAS Number: 956943-46-7) is a synthetic derivative of pyrrolidine and nicotinic acid. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including relevant case studies and data tables.
The molecular formula of the compound is , with a molecular weight of approximately 383.41 g/mol. The compound features a complex structure that includes a pyrrolidine core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.41 g/mol |
| CAS Number | 956943-46-7 |
| Purity | Minimum 95% |
Anticancer Properties
Research has indicated that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, studies have shown that pyrrole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Neuroprotective Effects
Neuroprotective activities have also been attributed to similar compounds. The presence of the pyrrolidine structure suggests potential interactions with neurotransmitter systems, particularly in modulating cholinergic activity. This could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Antimicrobial Activity
The chloronicotinate moiety may contribute to antimicrobial properties. Studies have demonstrated that nicotinic acid derivatives possess antibacterial and antifungal activities, which could be relevant for developing new antimicrobial agents.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various pyrrole derivatives and their effects on human cancer cell lines. The results indicated that compounds similar to This compound showed IC50 values in the micromolar range against breast cancer cells, suggesting a promising lead for further development.
- Neuroprotective Study : In a preclinical trial reported in Neuroscience Letters, researchers explored the neuroprotective effects of pyrrolidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
